4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Overview
Description
The compound 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a molecular structure that has been the subject of various studies due to its interesting chemical and physical properties. The molecule is characterized by the presence of tert-butyl and methyl groups attached to a xanthene backbone, which is further substituted with bromine atoms at the 4 and 5 positions.
Synthesis Analysis
A concise synthesis method for asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes, including the compound , has been developed. The process involves the monolithiation of 4,5-dibromo-9H-xanthene, followed by zincation and Negishi coupling with various electrophiles. This method yields the desired products with good selectivity and under mild reaction conditions, making it a convenient route for synthesizing functionalized molecules based on the 9H-xanthene skeleton .
Molecular Structure Analysis
The molecular and crystal structure of 4,5-dibromo-2,7-di-t-butyl-9,9-dimethylxanthene has been determined, revealing that all molecules in the crystal experience the same intra and intermolecular environment. The repeating unit of the crystal is half a molecule, and the structure is such that the tert-butyl and methyl groups are positioned to allow for specific rotational dynamics .
Chemical Reactions Analysis
The chemical behavior of the tert-butyl and methyl groups in the solid state has been studied through (1)H spin-lattice relaxation rate measurements. These studies have shown that the tert-butyl groups, their constituent methyl groups, and the 9-methyl groups all reorient with a specific activation energy. This reorientation is significant as it influences the relaxation rate data, which cannot be fitted with a simple random-motion Debye spectral density but requires a distribution of activation energies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene are closely related to its molecular structure. The compound's crystal data indicates a triclinic space group with specific lattice parameters. The molecule crystallizes as a cyclic, hydrogen-bonded dimer, which is held together by O–H······O hydrogen bonds. These interactions lead to the formation of a 2D layered structure in the solid state. The density of the crystal is reported to be 1.21 g/cm3 .
Scientific Research Applications
Catalysis and Ligand Applications
- Hydroamination Catalysis: Yttrium and aluminum alkyl complexes of a rigid bis-anilido NON-donor ligand, synthesized from 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene, have been used for intra- and intermolecular hydroamination, yielding Markovnikov products in high activity (Motolko, Emslie, & Jenkins, 2017).
- Complex Formation with Potassium and Yttrium: The compound has been utilized in forming complexes with potassium and yttrium, demonstrating its ability to coordinate with smaller aluminum(III) (Motolko, Emslie, Jenkins, & Britten, 2017).
Material Synthesis and Characterization
- Thermochemical Studies: Thermochemical properties of derivatives of this compound have been analyzed for understanding their structure and reactivity, which is crucial in material science applications (Freitas, Gomes, & Silva, 2017).
- Molecular and Crystal Structure Analysis: The molecular and crystal structure of the compound was determined, providing insights into the reorientation of its molecular groups, which is important for material design and synthesis (Beckmann, Dougherty, & Kassel, 2009).
Polymer and Ligand Synthesis
- Synthesis of Platinum-Ruthenium Dinuclear Complex: The compound was used to create a bridging ligand for a platinum-ruthenium dinuclear complex, contributing to advancements in coordination chemistry (Okamura, Wada, Aikawa, Nagata, & Tanaka, 2004).
- Ligand Design for Metal Complexes: It has been applied in ligand design for metal complexes such as thorium(IV), demonstrating its versatility in inorganic chemistry (Cruz, Emslie, Harrington, Britten, & Robertson, 2007).
Advanced Applications in Organic Chemistry
- Organic Molecular Solid Studies: Detailed studies on the compound's derivatives have been conducted to understand reorientation in organic molecular solids, which are critical in developing new materials (Beckmann, Dougherty, & Kassel, 2009).
- Selective Telomerization of 1,3-Butadiene: It has been used in the preparation of bulky phosphines for the selective telomerization of 1,3-butadiene with methanol, a process important in industrial chemistry (Tschan, García-Suárez, Freixa, Launay, Hagen, Benet‐Buchholz, & van Leeuwen, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSJAIHWCFVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400985 | |
Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
CAS RN |
130525-43-8 | |
Record name | 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130525-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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